molecular formula C9H4Br2F6 B2390415 2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide CAS No. 1805513-09-0

2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide

Cat. No.: B2390415
CAS No.: 1805513-09-0
M. Wt: 385.929
InChI Key: VFTOPCAGVKAKBV-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide is an organic compound with the molecular formula C9H5BrF6. It is characterized by the presence of two trifluoromethyl groups and a bromine atom attached to a benzyl bromide structure. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide typically involves the bromination of 2,5-bis(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the benzyl bromide, making it more reactive in substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide is unique due to the specific positioning of the trifluoromethyl groups and the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2F6/c10-3-4-1-6(9(15,16)17)7(11)2-5(4)8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTOPCAGVKAKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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